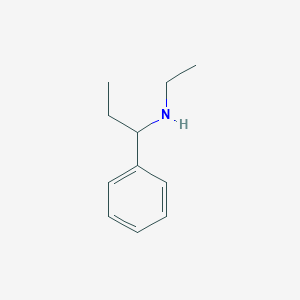
Ethyl(1-phenylpropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(1-phenylpropyl)amine, also known as N-ethyl-1-phenylpropan-1-amine, is a synthetic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound is characterized by its phenyl group attached to a propylamine chain, making it a member of the amine family.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl(1-phenylpropyl)amine can be synthesized through the alkylation of primary amines. One common method involves the reaction of 1-phenylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives
科学研究应用
Ethyl(1-phenylpropyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of ethyl(1-phenylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
相似化合物的比较
1-Phenylpropan-1-amine: Lacks the ethyl group, making it less hydrophobic.
N-ethyl-1-phenylethanamine: Has a shorter carbon chain, affecting its reactivity and solubility.
N-methyl-1-phenylpropan-1-amine: Contains a methyl group instead of an ethyl group, altering its steric and electronic properties
Uniqueness: Ethyl(1-phenylpropyl)amine is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of the ethyl group enhances its hydrophobicity and influences its interaction with biological targets, making it a valuable compound for various applications.
生物活性
Ethyl(1-phenylpropyl)amine, a secondary amine, has garnered attention for its diverse biological activities. This compound belongs to a class of amines known for their physiological effects, particularly in the realms of neurotransmitter modulation and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its ethyl group attached to a phenylpropyl moiety. Its structural formula can be represented as follows:
This structure influences its interaction with biological systems, particularly in neurotransmitter transport and receptor binding.
1. Neurotransmitter Modulation
This compound has been studied for its effects on various neurotransmitter systems. Research indicates that it may act as a partial inhibitor of serotonin (5-HT) transporter binding, which is crucial for modulating serotonin levels in the brain. This has implications for mood regulation and potential antidepressant effects .
2. Vasoconstriction and Blood Pressure Regulation
Historically, compounds within the phenylpropylamine class have been noted for their vasoconstrictive properties. Studies have shown that this compound exhibits significant pressor activity, indicating its potential use in managing blood pressure . The compound's efficacy as a vasoconstrictor suggests it may influence vascular tone and cardiac function.
3. Antibacterial Activity
Recent investigations have highlighted the antibacterial properties of this compound derivatives. For instance, certain synthesized analogues demonstrated moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . This antibacterial effect is essential for developing new antimicrobial agents.
Case Studies
- Neurotransmitter Transport Inhibition
- Antimicrobial Screening
Data Table: Biological Activities of this compound
属性
IUPAC Name |
N-ethyl-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIZHIAVDJBZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














